N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features both indole and quinazolinone moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazolinone derivatives are also notable for their pharmacological activities, such as anticancer and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinazolinone moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide . The final step involves coupling the indole and quinazolinone derivatives under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinazolinone moiety can inhibit certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole-3-acetic acid, tryptophan, and serotonin.
Quinazolinone Derivatives: Methaqualone, afloqualone, and diproqualone.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combination of indole and quinazolinone moieties, which confer a broad range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H21ClN4O3 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C22H21ClN4O3/c23-15-7-8-18-17(12-15)14(13-25-18)9-10-24-20(28)6-3-11-27-21(29)16-4-1-2-5-19(16)26-22(27)30/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30) |
InChI Key |
RXKQUBMXCZOIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.